molecular formula C13H15NO3S B14511158 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide CAS No. 63673-39-2

2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide

Cat. No.: B14511158
CAS No.: 63673-39-2
M. Wt: 265.33 g/mol
InChI Key: JTMJWISWDKQXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. This reaction forms the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives. Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the respective iodide derivatives. These derivatives are then reacted with arylboronic acids via Suzuki coupling to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like arylboronic acids and halides are used in substitution reactions, often under Suzuki coupling conditions.

Major Products

The major products formed from these reactions include various substituted thiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2-Thiazine, 2-(4-methoxyphenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets, such as PI3Kδ. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Properties

CAS No.

63673-39-2

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethylthiazine 1,1-dioxide

InChI

InChI=1S/C13H15NO3S/c1-10-8-11(2)14(18(15,16)9-10)12-4-6-13(17-3)7-5-12/h4-9H,1-3H3

InChI Key

JTMJWISWDKQXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.